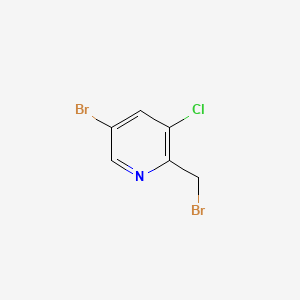

5-Bromo-2-(bromomethyl)-3-chloropyridine

Description

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKCLQUREMUTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Bromomethyl 3 Chloropyridine and Analogous Polyhalogenated Pyridines

Direct Halogenation Approaches to Pyridine (B92270) Ring Systems

Direct halogenation involves the introduction of halogen atoms directly onto the pyridine ring's carbon-hydrogen bonds. This can be achieved through several pathways, each with distinct mechanisms and limitations.

Electrophilic aromatic substitution is a fundamental reaction for arenes, but its application to pyridines is complicated by the nature of the heterocycle.

The direct halogenation of pyridine via electrophilic aromatic substitution (EAS) is an inherently difficult process due to the electronic nature of the pyridine ring. nih.gov Pyridines are electron-deficient π-systems, which creates an electronic mismatch for reactions with electrophilic halogen sources that typically favor electron-rich aromatics. nih.govchemrxiv.org This reduced π-nucleophilicity means that harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, are often required to force the reaction to proceed. chemrxiv.orgnih.gov

A further significant complication is the basicity of the pyridine nitrogen atom. gcwgandhinagar.com The lone pair of electrons on the nitrogen readily reacts with electrophilic reagents or the acid catalysts required for the reaction. gcwgandhinagar.comquora.com This interaction forms a pyridinium (B92312) salt, which is even more electron-deficient and deactivated towards further electrophilic attack than the parent pyridine. gcwgandhinagar.comyoutube.com Consequently, EAS reactions on simple pyridines often result in low yields, and direct nitration and sulfonation are particularly sluggish and challenging. wikipedia.org For instance, the sulfonation of pyridine requires a mercury(II) sulfate (B86663) catalyst at elevated temperatures, and direct halogenation often provides low yields even under forcing conditions. davuniversity.org

Several strategies have been developed to overcome the inherent low reactivity of the pyridine ring in EAS reactions. One approach is the introduction of electron-donating groups (EDGs) onto the ring. nih.gov Substituents like amino or methoxy (B1213986) groups activate the ring, making electrophilic substitution more facile, with reactions occurring ortho and para to the activating group. gcwgandhinagar.com

A second, more versatile strategy involves the temporary modification of the pyridine ring to increase its reactivity. This can be achieved through:

N-Oxidation: Conversion of the pyridine to a pyridine N-oxide activates the ring, particularly at the 2- and 4-positions, for electrophilic attack. wikipedia.orgacs.org The N-oxide can then be removed in a subsequent step.

Phosphonium (B103445) Salt Formation: A modern approach involves the installation of specially designed heterocyclic phosphines at the 4-position of pyridines. nih.govacs.org These resulting phosphonium salts are highly electrophilic and can be readily displaced by halide nucleophiles. nih.govchemrxiv.orgacs.org

Ring-Opening/Ring-Closing: A novel strategy transforms the electron-deficient pyridine into a reactive, acyclic azatriene intermediate, known as a Zincke imine. chemrxiv.orgnih.govchemrxiv.org This intermediate readily undergoes regioselective halogenation under mild conditions before ring-closing to re-form the aromatic pyridine core. chemrxiv.orgchemrxiv.org

These methods effectively bypass the limitations of direct EAS by temporarily altering the electronic character of the heterocyclic core, enabling controlled halogenation.

Metalation followed by quenching with an electrophilic halogen source is a powerful and widely used method for the regioselective functionalization of the pyridine scaffold. znaturforsch.com This approach relies on the deprotonation of a specific C-H bond by a strong base, creating a pyridyl anion that then reacts with a halogenating agent.

Directed ortho metalation (DoM) is particularly effective, where a substituent on the ring directs the deprotonation to an adjacent position. However, even without strong directing groups, metalation can be achieved using strong bases like lithium amides (e.g., lithium diisopropylamide, LDA) or alkyllithium reagents at low temperatures. znaturforsch.com For instance, various dichloropyridines can be regioselectively lithiated with LDA and subsequently quenched with iodine to afford the desired iodinated products in good yields. znaturforsch.com

A significant challenge with using highly reactive bases like organolithiums is the potential for side reactions, as the generated pyridyl anion can add to unreacted starting material. znaturforsch.com To circumvent this, milder and more tolerant base systems have been developed. These include mixed metal-amide "ate-bases" containing metals like zinc or magnesium, which exhibit higher functional group tolerance. znaturforsch.com

| Pyridine Substrate | Base/Reagent | Conditions | Halogen Source | Product | Yield |

|---|---|---|---|---|---|

| 2,3-Dichloropyridine | LDA | THF, -75 °C | I2 | 2,3-Dichloro-4-iodopyridine | 81% |

| 2,5-Dichloropyridine | LDA | THF, -75 °C | I2 | 2,5-Dichloro-3-iodopyridine | 72% |

| 3-Cyanopyridine | TMP3CdLi | THF, 25 °C | I2 | 3-Cyano-4-iodopyridine | 61% |

| Pyridine | TMPZn-t-Bu2Li | THF, 25 °C | I2 | 2-Iodopyridine | 76% |

The use of pyridine N-oxides is a classic and highly effective strategy for activating the pyridine ring toward halogenation, particularly at the C2 and C4 positions. nih.govacs.org The N-oxide oxygen atom increases the electron density at these positions, facilitating electrophilic attack, while simultaneously acting as a leaving group in a deoxygenative halogenation process. researchgate.net

This transformation is typically achieved by treating the pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. acs.orgresearchgate.netyoutube.com The reaction proceeds via activation of the N-oxide oxygen by the electrophilic reagent, which increases the electrophilicity of the pyridine ring and allows for the addition of a halide anion. researchgate.net This method is valued for the ease of N-oxide preparation, good functional group tolerance, and the often crystalline nature of the N-oxide intermediates, which aids in purification. acs.org

A highly efficient and regioselective protocol has been developed for accessing various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. acs.orgnih.gov By carefully selecting the chlorinating agent, base, and solvent, high regioselectivity for the C2 position can be achieved even in unsymmetrical pyridines under mild conditions. acs.org

| Chlorinating Agent | Base | Solvent | Conditions | Product Ratio (2-Cl:4-Cl) | Yield |

|---|---|---|---|---|---|

| POCl3 | 2,6-Lutidine | CH2Cl2 | 0 °C | 93:7 | 63% |

| (COCl)2 | 2,6-Lutidine | CH2Cl2 | 0 °C | >99:1 | 94% |

| (COCl)2 | Pyridine | CH2Cl2 | 0 °C | 95:5 | 92% |

Electrophilic Aromatic Substitution (EAS) for Pyridine Halogenation

Regioselective Halogenation Strategies

Achieving regioselectivity is paramount in the synthesis of polyhalogenated pyridines, as the position of the halogen atom dictates the molecule's subsequent reactivity and biological function. chemrxiv.org Different synthetic strategies offer distinct and often complementary regiochemical outcomes.

3-Selective Halogenation: Direct electrophilic aromatic substitution (EAS), despite its limitations, is generally 3-selective because attack at the C3 position avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. nih.govquora.comwikipedia.org A more modern and highly selective method for 3-halogenation involves the previously mentioned ring-opening of pyridines to Zincke imine intermediates, which undergo facile and regioselective halogenation at the position corresponding to C3 of the parent pyridine. chemrxiv.orgnih.govchemrxiv.org

2- and 4-Selective Halogenation: The halogenation of pyridine N-oxides is the most common and practical route to 2- and 4-halopyridines. nih.govacs.org The choice of reagents and reaction conditions can often be tuned to favor one isomer over the other. acs.orgyoutube.com For example, treatment of pyridine N-oxides with phosphorus oxychloride or oxalyl chloride typically yields 2- and/or 4-chloropyridines. acs.orgresearchgate.net

4-Selective Halogenation: While N-oxide chemistry can provide 4-halopyridines, a recently developed strategy offers high selectivity for this position. This method involves the installation of custom-designed phosphine (B1218219) reagents at the nitrogen, followed by a 4-position functionalization to form a phosphonium salt. nih.govchemrxiv.orgacs.org This salt then undergoes nucleophilic displacement by a halide, yielding the 4-halopyridine. nih.govacs.org

Position-Specific Halogenation via Metalation: Directed metalation offers regiocontrol dictated by the position of a directing group or by the inherent acidity of specific C-H bonds. nih.govznaturforsch.com This allows for halogenation at positions that may be inaccessible by other methods and is particularly useful for introducing halogens at C2, C3, or C4 depending on the substrate and reagents used. znaturforsch.com

The choice of strategy therefore depends critically on the desired substitution pattern of the target polyhalogenated pyridine.

3-Selective Halogenation via Zincke Imine Intermediates

A significant breakthrough in the regioselective functionalization of pyridines is a strategy that proceeds via the temporary formation of acyclic Zincke imine intermediates. nsf.govcapes.gov.brresearchgate.net This approach circumvents the inherent reactivity patterns of the aromatic pyridine ring by transforming it into a more reactive, non-aromatic series of polarized alkenes. chemrxiv.orgnih.gov

The protocol for 3-selective halogenation involves a three-step sequence that can often be performed in a single pot. nsf.govnih.gov The process begins with the activation of the pyridine nitrogen, typically using triflic anhydride (B1165640) (Tf₂O), to form a highly reactive N-triflylpyridinium salt. nsf.gov This activation step is crucial as it facilitates the subsequent ring-opening. The pyridinium salt is not isolated but is immediately treated with a secondary amine, such as dibenzylamine, which attacks the ring and induces its opening to form a stable, acyclic azatriene intermediate, known as a Zincke imine. nsf.govresearchgate.net

Once the Zincke imine is formed, it can undergo highly regioselective electrophilic halogenation at the 3-position using common N-halosuccinimide reagents (NCS, NBS, NIS). nih.gov This reaction is typically fast and proceeds under mild conditions. chemrxiv.orgresearchgate.net Following halogenation, the pyridine ring is reformed by heating the intermediate with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297), in a suitable solvent such as ethanol, which promotes a 6π-electrocyclization and elimination sequence to yield the 3-halopyridine product. nsf.gov For pyridines already bearing a substituent at the 3-position, the addition of an acid like trifluoroacetic acid (TFA) is often necessary to facilitate both the halogenation and the subsequent rearomatization steps. nsf.govnih.gov

| Starting Pyridine | Halogenating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | N-Iodosuccinimide (NIS) | 1. Ring opening with Tf₂O, dibenzylamine. 2. Halogenation with NIS. 3. Ring closing with NH₄OAc, 60°C. | 3-Iodo-2-phenylpyridine | High | chemrxiv.org |

| Pyridine | N-Iodosuccinimide (NIS) | Subjected Zincke imine to NIS at room temperature for 5 min. | 3-Iodopyridine | 92% | nih.gov |

| 3-Phenylpyridine | N-Iodosuccinimide (NIS) | Ring opening followed by halogenation with NIS and 2.0 equiv. TFA. | 5-Iodo-3-phenylpyridine | High | nsf.govnih.gov |

| 4-Phenylpyridine | N-Bromosuccinimide (NBS) | One-pot protocol. | 3-Bromo-4-phenylpyridine | 85% | nih.gov |

Experimental and computational studies have been crucial in understanding the high regioselectivity of the halogenation of Zincke imines. chemrxiv.orgnsf.gov Quantum chemistry calculations suggest that the reaction proceeds through a stepwise mechanism involving an initial electrophilic addition of the halogen to the electron-rich dienamine portion of the Zincke imine, followed by a deprotonation step to yield the halogenated acyclic product. chemrxiv.orgnih.gov

The selectivity-determining step appears to depend on the nature of the halogen electrophile. nsf.govcapes.gov.brresearchgate.netchemrxiv.org The inherent polarization of the Zincke imine intermediate directs the electrophilic halogen to the C3 position. For imines derived from pyridines without a 3-substituent, the reaction with N-iodosuccinimide is highly selective for the 3-position over the 5-position. nih.gov In cases where the pyridine starting material already has a 3-substituent, steric interactions can influence the reactivity. For instance, the halogenation of 3-substituted Zincke imines often requires the addition of an acid, which is believed to promote an alkene isomerization-recyclization sequence necessary for the rearomatization to the final substituted pyridine product. nih.gov

4-Selective Halogenation using Designed Phosphine Reagents

While the Zincke imine strategy is effective for 3-halogenation, accessing 4-halopyridines requires a different approach, particularly for unactivated pyridines. nih.govnih.gov A powerful method has been developed that utilizes specially designed phosphine reagents to facilitate selective halogenation at the C4-position. acs.orgchemrxiv.org

This two-step strategy hinges on the selective formation of a phosphonium salt at the 4-position of the pyridine ring, which then acts as a leaving group that can be displaced by a halide nucleophile. nih.govnih.govacs.org The process involves reacting the pyridine with a phosphine reagent to form a pyridylphosphonium salt. This salt is then treated with a halide source, such as a metal halide or a halogen acid, to substitute the phosphonium group with a halogen atom (Cl, Br, or I). nih.govchemrxiv.org

Computational studies indicate that the carbon-halogen bond formation proceeds via a nucleophilic aromatic substitution (SₙAr) pathway. nih.govacs.org In this mechanism, the halide nucleophile attacks the C4-position of the N-activated pyridyl group, and the subsequent elimination of the phosphine, which serves as an excellent leaving group, is the rate-determining step. nih.gov Steric interactions between the departing phosphine and substituents on the pyridine ring can affect the reaction's efficiency. nih.govresearchgate.net

The success of the 4-selective halogenation strategy is highly dependent on the structure of the phosphine reagent. nih.gov Initial studies with triphenylphosphine (B44618) (PPh₃) showed limited success, especially with less reactive nucleophiles like chloride. chemrxiv.org This led to the development of "designed" phosphine reagents. The key design feature was the incorporation of electron-deficient pyridyl ligands onto the phosphorus atom. nih.gov These ligands increase the electrophilicity of the resulting phosphonium salt, making it more susceptible to nucleophilic attack by halides. nih.govchemrxiv.org

This enhanced electrophilicity allows for the halogenation of a broad range of pyridines with varied electronic and steric properties. nih.govchemrxiv.org However, the choice of phosphine is not universal. For certain substrates, such as highly sterically hindered 3,5-disubstituted pyridines, the steric destabilization outweighs the electronic benefit, and the less bulky triphenylphosphine may prove to be a more effective reagent. chemrxiv.org This tunability allows the method to be adapted for late-stage halogenation of complex molecules, including pharmaceutical compounds. nih.govresearchgate.net

| Substrate | Halide Source | Product | Yield | Reference |

|---|---|---|---|---|

| Bepotastine Precursor | LiCl | 4-Chloro-product | High | nih.gov |

| Bepotastine Precursor | LiBr | 4-Bromo-product | High | nih.gov |

| 3-Methoxypyridine | LiCl | 4-Chloro-3-methoxypyridine | Moderate | researchgate.net |

| 3-Fluoropyridine | LiBr | 4-Bromo-3-fluoropyridine | High | nih.gov |

Site-Selective Halogenation in Complex Polyhalogenated Pyridine Architectures

Achieving site-selectivity in pyridine molecules that are already halogenated or contain multiple functional groups is a significant synthetic hurdle. The methodologies described above provide powerful tools for the late-stage functionalization of such complex architectures. chemrxiv.org The Zincke imine approach offers a reliable path to 3-halogenation, even in the presence of other substituents, by temporarily de-aromatizing the ring and exploiting the inherent reactivity of the resulting acyclic intermediate. nsf.govresearchgate.net This has been demonstrated in the halogenation of complex drug and agrochemical scaffolds. chemrxiv.orgresearchgate.net

Similarly, the designed phosphine reagent method provides a complementary strategy for introducing a halogen at the 4-position. nih.gov Its viability in the late-stage halogenation of pharmaceuticals highlights its tolerance for existing functional groups. researchgate.net The choice between these methods allows for controlled, site-selective halogenation based on the desired positional outcome (C3 vs. C4), providing a strategic advantage in the synthesis of complex polyhalogenated pyridine targets. For instance, selective amination at the C2-position of polyhalogenated pyridines has also been developed, indicating that different positions on the pyridine ring can be targeted with specific methodologies. acs.org The ability to selectively introduce halogens onto these complex scaffolds enables the rapid diversification of molecular structures for structure-activity relationship (SAR) studies. nsf.gov

Introduction of the Bromomethyl Moiety

The bromomethyl group is a versatile functional handle, serving as a potent electrophile for subsequent nucleophilic substitution and cross-coupling reactions. Its incorporation into the pyridine ring can be achieved through several distinct pathways.

Direct bromomethylation involves the simultaneous introduction of a methylene (B1212753) and a bromine group onto the aromatic ring. For many aromatic compounds, this can be accomplished using reagents like a mixture of formaldehyde (B43269) and hydrogen bromide. However, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions. Consequently, direct bromomethylation of the pyridine core is challenging and often requires harsh conditions or specific activation of the ring. More commonly, the bromomethyl group is introduced by functionalizing a pre-existing methyl group on the pyridine ring, typically via free-radical bromination using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

A more common and reliable method for synthesizing bromomethylpyridines is through the chemical transformation of their corresponding hydroxymethyl analogues. This two-step approach involves the initial synthesis of a hydroxymethylpyridine, which is then converted to the desired bromomethyl derivative. This conversion is a standard functional group transformation.

Several reagents can effect the conversion of the primary alcohol in a hydroxymethylpyridine to a bromomethyl group. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. Common brominating agents include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and hydrobromic acid (HBr). For instance, the synthesis of 2-bromo-6-chloromethylpyridine has been achieved from 2-bromo-6-hydroxymethylpyridine, highlighting a similar transformation. mdpi.com

| Reagent | Typical Conditions | Notes |

| Phosphorus Tribromide (PBr₃) | Inert solvent (e.g., DCM, ether), 0 °C to room temp. | Effective for primary alcohols; reacts with other labile protons. |

| Thionyl Bromide (SOBr₂) | Often used with a base (e.g., pyridine) to neutralize HCl byproduct. | Good for converting alcohols to alkyl bromides. |

| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, often with heating. | A classic method, though conditions can be harsh. |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | The Appel reaction; inert solvent (e.g., DCM, MeCN). | Mild conditions, high functional group tolerance. |

This table presents common reagents for the conversion of hydroxymethylpyridines to bromomethylpyridines.

The bromomethyl group is highly reactive towards nucleophiles due to the lability of the bromide leaving group. A characteristic reaction of bromomethylpyridines is their reaction with tertiary amines, including other pyridine molecules, to form quaternary pyridinium salts. wikipedia.org This alkylation of the pyridine nitrogen creates a positive charge on the ring, which significantly alters the molecule's reactivity and solubility. wikipedia.org

The formation of these salts is a key step in many synthetic applications. nih.gov For example, the reaction of a bromomethylpyridine with a different pyridine derivative can be used to construct more complex molecular architectures, including ionic liquids. nih.gov The rate of pyridinium salt formation can be influenced by the electronic nature of the pyridine ring; electron-withdrawing groups (EWG) on the pyridine can decrease its nucleophilicity, making the reaction more difficult. reddit.com In some cases, catalysts like sodium iodide or silver salts can be used to facilitate the reaction. reddit.com These pyridinium salts can be stable, isolable products or reactive intermediates in further transformations, such as in the Zincke reaction. wikipedia.org

Integrated Synthetic Routes to 5-Bromo-2-(bromomethyl)-3-chloropyridine

The construction of a molecule with a specific polysubstitution pattern like this compound requires a carefully planned synthetic sequence where halogenation and functionalization steps are performed with high regioselectivity.

A logical approach to synthesizing this compound is through a multi-step pathway starting from a simpler, commercially available pyridine derivative. The challenge lies in controlling the position of each new substituent. Pyridine halogenation is notoriously complex; direct electrophilic halogenation typically requires harsh conditions and often leads to mixtures of products, with a general preference for substitution at the 3- and 5-positions. nih.gov

A plausible, though not explicitly published, synthetic route could be envisioned as follows:

Starting Material Selection : One might begin with a precursor like 2-methylpyridine (B31789) or a pre-chlorinated analogue such as 3-chloro-2-methylpyridine.

Introduction of Halogens :

Chlorination : If starting from 2-methylpyridine, selective chlorination at the 3-position would be the first challenge. Modern methods, such as those involving ring-opening/closing sequences via Zincke imine intermediates, can achieve 3-selective halogenation under milder conditions. nih.govchemrxiv.orgresearchgate.net

Bromination : Following the introduction of the chlorine atom, electrophilic bromination would be directed to one of the remaining open positions. The electronic influence of the existing chloro and methyl groups would dictate the regioselectivity, with the 5-position being a likely target.

Functionalization of the Methyl Group : The final key step would be the conversion of the 2-methyl group to a 2-(bromomethyl) group. This is typically achieved via a free-radical chain reaction using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light). This reaction is selective for the benzylic-like position of the methyl group attached to the pyridine ring.

An alternative strategy involves the late-stage functionalization of a pyridine ring that already contains some of the required substituents, such as 5-bromo-2-chloropyridine. chemicalbook.comsigmaaldrich.com The subsequent introduction of the bromomethyl group would, however, remain a synthetic challenge.

To improve efficiency, reduce waste, and simplify procedures, modern organic synthesis has increasingly focused on one-pot methodologies and multicomponent reactions (MCRs). ekb.eg These strategies allow for the construction of complex molecules like polyfunctionalized pyridines from simple, acyclic precursors in a single synthetic operation without isolating intermediates. ekb.egekb.eg

While a specific one-pot synthesis for this compound is not prominently documented, several powerful methods exist for assembling the pyridine core, which could be adapted. core.ac.ukorganic-chemistry.org

| Method | Description | Potential Applicability |

| Hantzsch Pyridine Synthesis | A classic MCR that condenses a β-keto ester, an aldehyde, and ammonia (or an ammonia source) to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.org | Versatile for building the core ring, but incorporating the specific halogen pattern of the target molecule would require halogenated starting materials. |

| Bohlmann-Rahtz Pyridine Synthesis | A two-component reaction involving the condensation of an enamine with an ethynyl (B1212043) ketone. Modifications have enabled one-pot, three-component versions. core.ac.uk | Offers high regiocontrol and can be performed under mild, acid-free conditions. organic-chemistry.org |

| Kröhnke Pyridine Synthesis | Uses a pre-formed pyridinium salt (derived from an α-bromoketone and pyridine) which then reacts with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.org | A modular approach that builds a new pyridine ring. |

| Cascade C-N Coupling/Electrocyclization | A modern approach involving a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation to form the pyridine ring. nih.gov | Allows for the modular synthesis of highly substituted pyridines with good functional group tolerance. nih.gov |

This table summarizes prominent one-pot and multicomponent strategies for the synthesis of substituted pyridines.

These methods offer powerful alternatives to traditional sequential syntheses by building complexity rapidly. ekb.egnih.gov Applying them to the synthesis of this compound would involve designing or selecting acyclic precursors that already contain the necessary halogen atoms and functional groups, which would then cyclize to form the desired product.

Reactivity and Mechanistic Pathways of 5 Bromo 2 Bromomethyl 3 Chloropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 5-Bromo-2-(bromomethyl)-3-chloropyridine, enabling the introduction of a wide variety of functional groups. These reactions can occur at either the exocyclic bromomethyl group or on the pyridine (B92270) ring, with the specific site of attack influenced by the reaction conditions and the nature of the nucleophile.

Reactivity at the Bromomethyl Group (S_N2 Mechanisms)

The bromomethyl group attached to the C2 position of the pyridine ring is highly susceptible to nucleophilic attack via an S_N2 mechanism. libretexts.orglibretexts.org In this concerted, single-step process, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous displacement of the bromide ion. libretexts.org The bimolecular nature of this reaction means its rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com

The S_N2 reactivity of the bromomethyl group allows for the facile introduction of a wide array of functional groups through reactions with various nucleophiles.

Amines: Primary and secondary amines readily react with the bromomethyl group to form the corresponding substituted aminomethylpyridines. youtube.com This reaction is a fundamental method for creating more complex nitrogen-containing heterocyclic structures.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to yield thioethers. This transformation is valuable for introducing sulfur-containing moieties into the pyridine scaffold.

Alkoxides: Alkoxide ions react to form ethers via the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via a backside attack, resulting in an inversion of configuration if the carbon atom were chiral. masterorganicchemistry.commasterorganicchemistry.com

The following table summarizes the S_N2 reactions of the bromomethyl group with various nucleophiles:

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | Substituted aminomethylpyridine |

| Thiol | RSH | Thioether |

| Alkoxide | RO⁻ | Ether |

This table illustrates the versatility of the bromomethyl group in S_N2 reactions, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atom of the pyridine ring, being a tertiary amine, can also be alkylated by the bromomethyl group of another molecule, though intermolecularly. More commonly, the bromomethyl group reacts with other pyridine derivatives to form quaternary pyridinium (B92312) salts. srce.hrrsc.org This process, known as quaternization, involves the reaction of the pyridine nitrogen with an alkyl halide, in this case, the bromomethyl group. wikipedia.org

These resulting quaternary pyridinium salts are stable, often crystalline solids and serve as important intermediates in organic synthesis. srce.hr They can be used in various transformations, including as phase-transfer catalysts and in the preparation of other functionalized pyridines. google.com

Nucleophilic Aromatic Substitution (S_NAr) on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the electron-withdrawing halogen substituents, making the ring susceptible to nucleophilic aromatic substitution (S_NAr).

The positions of the halogen atoms on the pyridine ring significantly influence their reactivity towards nucleophilic attack. In general, halogens at the C2 (ortho) and C4 (para) positions are more reactive towards S_NAr than those at the C3 (meta) position. youtube.comstackexchange.com This is because the negative charge in the intermediate (Meisenheimer complex) formed during the reaction can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions. youtube.comstackexchange.comyoutube.com

In the case of this compound, the chlorine at the C2 position and the bromine at the C5 position (meta to the nitrogen) exhibit different reactivities. The chlorine at C2 is activated towards nucleophilic displacement. youtube.com The bromine at C5 is generally less reactive in S_NAr reactions. youtube.com The halogen at C3 is typically the least reactive towards nucleophilic substitution. youtube.comnih.govnsf.gov

The following table illustrates the general reactivity order of halogens on a pyridine ring in S_NAr reactions:

| Position on Pyridine Ring | Relative Reactivity | Reason for Reactivity |

| C2 (ortho) | High | Delocalization of negative charge onto the ring nitrogen in the intermediate. youtube.comstackexchange.com |

| C4 (para) | High | Delocalization of negative charge onto the ring nitrogen in the intermediate. youtube.comstackexchange.com |

| C3 (meta) | Low | No direct delocalization of negative charge onto the ring nitrogen. youtube.com |

This table provides a general overview of the positional reactivity of halogens on a pyridine ring in S_NAr reactions.

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring for nucleophilic aromatic substitution. Its electron-withdrawing inductive and resonance effects decrease the electron density on the carbon atoms of the ring, particularly at the C2 and C4 positions. wikipedia.orgimperial.ac.uk This makes the ring more electrophilic and susceptible to attack by nucleophiles. youtube.com The ability of the nitrogen to stabilize the negative charge in the Meisenheimer complex intermediate is a key factor in facilitating the S_NAr reaction. youtube.comyoutube.com

Role of Electron-Withdrawing Groups in SNAr Facilitation

The presence of electron-withdrawing groups (EWGs) is a critical factor in activating aromatic rings, including pyridine, towards nucleophilic aromatic substitution. numberanalytics.com EWGs enhance the electrophilicity of the carbon atoms in the ring and help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. numberanalytics.com This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process. In the context of pyridine, the ring nitrogen itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack than benzene. pearson.comuci.edu

The position of EWGs relative to the leaving group is crucial for the facilitation of SNAr reactions. For effective stabilization of the anionic intermediate, the EWG must be located at a position that can delocalize the negative charge, typically the ortho or para positions relative to the site of nucleophilic attack. uci.edu For pyridines, this effect is most pronounced at the 2- and 4-positions, which are electronically activated by the ring nitrogen. uci.edu The presence of additional EWGs, such as the chloro and bromo substituents on the this compound ring system, further enhances this effect. While SNAr reactions are less common with pyridines unless an additional electron-withdrawing group is present, the collective electron-withdrawing nature of the halogens in this compound would be expected to increase its reactivity towards nucleophiles. researchgate.net

Lewis acids can also play a role in activating pyridines for SNAr reactions. researchgate.net Coordination of a Lewis acid to the pyridine nitrogen increases the electron-deficient nature of the ring, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated pyridines.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods in modern organic synthesis. These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen atom. 2-Halogenated pyridines can present unique challenges due to the proximity of the nitrogen atom. The nitrogen can coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle. However, Suzuki couplings of heteroaryl chlorides, including chloropyridines, can often be achieved using traditional triarylphosphine-based palladium catalysts. uwindsor.ca The presence of a primary amine group on halogenated aromatics and heteroaromatics has been shown to be compatible with standard Suzuki cross-coupling conditions, avoiding the need for protection and deprotection steps. nih.gov

The reactivity order of aryl halides in oxidative addition to palladium(0) is generally I > Br > Cl > F, which is attributed to the decreasing strength of the carbon-halogen bond. uwindsor.ca Therefore, in a molecule like this compound, the C-Br bond at the 5-position would be expected to be more reactive than the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions.

Aryl chlorides are attractive substrates for cross-coupling reactions due to their lower cost and wider availability compared to bromides and iodides. nih.govresearchgate.net However, their use has been historically limited by the strength of the C-Cl bond, which makes the oxidative addition step more difficult. uwindsor.ca Significant advancements have been made in developing highly active palladium catalysts that can effectively activate aryl chlorides. These catalysts often feature bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition of the C-Cl bond to the palladium center. nih.gov Traditional palladium/triarylphosphine catalysts are generally effective only for activated aryl chlorides, such as heteroaryl chlorides or those bearing electron-withdrawing groups. nih.gov For instance, ligandless Pd/C has been shown to catalyze the Suzuki cross-coupling of aryl chlorides, with the activation of the C-Cl bond being influenced by synergistic effects between the palladium surface and the aryl chloride. researchgate.net

The table below summarizes the effect of ligands on the palladium-catalyzed cross-coupling of aryl chlorides.

| Catalyst System | Substrate Scope | Key Features |

| Traditional Pd/Triarylphosphine | Activated aryl chlorides (e.g., heteroaryl chlorides, those with EWGs) | Limited to more reactive substrates. nih.gov |

| Pd with Bulky, Electron-Rich Phosphines | Wide range of aryl chlorides | Enhanced catalytic activity for C-Cl bond activation. nih.gov |

| Pd with N-Heterocyclic Carbenes (NHCs) | Wide range of aryl chlorides | Mild and versatile catalysts. nih.gov |

| Ligandless Pd/C | Aryl chlorides | Heterogeneous catalyst, potential for recyclability. researchgate.net |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions, often exhibiting unique reactivity and selectivity.

Nickel-catalyzed cross-electrophile coupling reactions enable the formation of C(sp²)–C(sp³) bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. yale.eduwisc.edu This approach avoids the need for pre-formed organometallic reagents, which can be unstable or difficult to prepare. A significant challenge in cross-electrophile coupling is controlling the relative rates of activation of the two electrophiles to prevent homocoupling side reactions. yale.edu

In the context of this compound, the aryl C-Cl and C-Br bonds, as well as the benzylic C-Br bond, are all potential sites for cross-coupling. The selectivity of a nickel-catalyzed cross-electrophile coupling would depend on the specific catalyst system and reaction conditions. For instance, dual-catalytic systems employing both nickel and cobalt have been developed to selectively activate the aryl halide and the alkyl halide, respectively. yale.edu The development of new ligands has enabled the selective cross-electrophile coupling of relatively unreactive aryl chlorides with primary alkyl chlorides. nih.gov

Research has shown that nickel catalysts can effectively couple a variety of heterocycles, including electron-poor pyridines and quinolines, as well as electron-rich indoles and thiophenes, with alkyl halides. nih.gov This methodology is particularly advantageous for coupling alkyl halides that contain β-leaving groups, as the corresponding organometallic reagents would be prone to elimination. nih.gov

The table below highlights key aspects of nickel-catalyzed cross-electrophile coupling.

| Reaction Aspect | Description |

| Reaction Type | Couples two different electrophiles (e.g., aryl halide and alkyl halide) using a transition metal catalyst and a reductant. yale.eduwisc.edu |

| Key Challenge | Controlling selectivity to favor cross-coupling over homocoupling of each electrophile. yale.edu |

| Catalyst Systems | Often involves nickel catalysts. Dual-catalytic systems (e.g., Ni/Co) can enhance selectivity. yale.edu |

| Substrate Scope | Effective for forming C(sp²)–C(sp³) bonds and can tolerate various functional groups and heterocycles. nih.gov |

| Advantages | Avoids the use of potentially unstable organometallic reagents and can couple substrates prone to elimination under other conditions. nih.gov |

Impact of Ligand Design in Nickel-Mediated Processes.nih.gov

The efficacy and selectivity of nickel-catalyzed cross-coupling reactions are profoundly influenced by the design of the ancillary ligands coordinating to the nickel center. While palladium has been the traditional metal of choice for many cross-coupling reactions, nickel catalysis has emerged as a powerful alternative due to its lower cost and unique reactivity profile. google.comrsc.org The choice of ligand, particularly phosphine-based ligands, is critical in tuning the electronic and steric properties of the nickel catalyst, thereby controlling its reactivity and selectivity.

In the context of polyhalogenated pyridines such as this compound, ligand design plays a crucial role in achieving selective C-C or C-heteroatom bond formation. For instance, in Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids, the use of specific phosphine ligands can dictate the site of reaction. researchgate.net For related bromochloropyridine substrates, bulky monophosphine ligands have been shown to favor amination at the C5-Br position, whereas certain bidentate phosphines promote reaction at the C2-Cl position. nih.gov This highlights the ligand's ability to modulate the chemoselectivity of the catalytic system. The development of nickel catalysts with tailored ligands is an active area of research, aiming to expand the scope of substrates and improve reaction efficiency under milder conditions. google.com

Cobalt-Catalyzed Cross-Coupling Reactions with Grignard Reagents.nih.govrsc.org

Cobalt-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient method for the formation of carbon-carbon bonds. acs.org These reactions often employ Grignard reagents as the organometallic nucleophile and can be applied to a variety of organic halides. The Kumada-Corriu coupling, one of the earliest examples of transition-metal-catalyzed cross-coupling, can be effectively catalyzed by cobalt complexes. researchgate.net

For polyhalogenated pyridines, cobalt catalysis offers a viable pathway for selective functionalization. The reactivity of different carbon-halogen bonds can be influenced by the choice of catalyst and reaction conditions. While specific examples detailing the cobalt-catalyzed cross-coupling of this compound with Grignard reagents are not extensively documented in readily available literature, the principles of Kumada-type couplings suggest its feasibility. In related systems, cobalt catalysts have been successfully employed for the cross-coupling of chloropyridines with various Grignard reagents. acs.org The reaction of a Grignard reagent containing a CF3 group with 2-bromo-3-chloropyridine (B1276723) has been shown to proceed, affording the coupled product in a 76% yield, demonstrating the potential for selective reaction at one of the halogenated sites. nih.gov

Strategies for Site-Selective Cross-Coupling in Polyhalogenated Pyridines.nih.gov

Site-selective functionalization of polyhalogenated pyridines is a significant challenge in organic synthesis due to the similar reactivity of the multiple halogen substituents. acs.orgrsc.org Achieving selectivity is crucial for the efficient synthesis of complex molecules with defined substitution patterns. Several strategies have been developed to control the site of cross-coupling reactions, including Suzuki-Miyaura and Kumada couplings. rsc.orgacs.org

One key strategy involves exploiting the inherent electronic differences between the halogenated positions on the pyridine ring. The position of the halogen can significantly influence its reactivity, with the bond dissociation energy of the C-Hal bond playing a critical role. rsc.org For example, in Suzuki-Miyaura reactions of 5-bromo-2-chloropyridine, coupling preferentially occurs at the C5 position, indicating a higher reactivity of the C-Br bond under those conditions. rsc.org Catalyst and ligand selection is another powerful tool for controlling site selectivity. Different palladium and nickel catalyst systems, in conjunction with specifically designed phosphine ligands, can direct the reaction to a particular halogen. nih.govacs.org In some cases, the catalyst speciation itself, such as the formation of palladium clusters versus mononuclear species, can switch the site of arylation in dihalogenated pyridines. acs.org

Electronic and Steric Factors Influencing Site Selectivity.nih.gov

The regiochemical outcome of cross-coupling reactions on polyhalogenated pyridines is governed by a delicate interplay of electronic and steric factors. rsc.org The electron-deficient nature of the pyridine ring, coupled with the electron-withdrawing effects of the halogen substituents, activates the C-Hal bonds towards oxidative addition, a key step in many cross-coupling catalytic cycles.

Electronic Factors: The inherent electronic properties of the pyridine ring favor reactions at the 2- and 4-positions. rsc.org However, the relative reactivity of different halogens at these positions is influenced by their bond dissociation energies. For instance, the C-I bond is generally more reactive than C-Br, which in turn is more reactive than C-Cl. rsc.org This trend is often exploited to achieve selective coupling at the more reactive halogen. For 5-bromo-2-chloropyridine, the Suzuki-Miyaura coupling tends to occur at the C-Br bond at the 5-position. rsc.org

Steric Factors: Steric hindrance around a potential reaction site can significantly impact its accessibility to the catalyst. Bulky substituents adjacent to a halogen can impede the approach of the catalytic complex, thereby favoring reaction at a less sterically encumbered position. The choice of ligand on the metal catalyst also introduces a steric component that can be tuned to control selectivity. Bulky ligands can enhance selectivity for less hindered positions on the pyridine ring. nih.gov

Other Significant Organic Transformations

Oxidation Reactions, Including Pyridine N-Oxide Formation.wikipedia.org

The nitrogen atom in the pyridine ring of this compound can undergo oxidation to form the corresponding pyridine N-oxide. This transformation is a common and useful reaction in pyridine chemistry, as the N-oxide can exhibit different reactivity and selectivity compared to the parent pyridine. wikipedia.org The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For example, the presence of the N-oxide group can activate the pyridine ring towards nucleophilic substitution, often at different positions than the parent pyridine. nih.gov While specific literature detailing the N-oxidation of this compound is not prevalent, the general methods for pyridine N-oxide formation are well-established and applicable to a wide range of substituted pyridines. wikipedia.org

Selective Reduction of Halogen Atoms.wikipedia.org

The selective reduction of one halogen atom in the presence of another in polyhalogenated compounds is a challenging but valuable transformation. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds could potentially be exploited for selective dehalogenation. Generally, the C-Br bond is more susceptible to reduction than the C-Cl bond.

Catalytic hydrogenation is a common method for the reduction of various functional groups. youtube.commdpi.commasterorganicchemistry.com While often used for the reduction of alkenes and alkynes, certain catalytic systems can effect the hydrogenolysis of carbon-halogen bonds. liv.ac.uk The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions (e.g., solvent, temperature, pressure) is critical for achieving selectivity. liv.ac.uk For instance, rhodium-catalyzed transfer hydrogenation has been shown to be effective for the reduction of pyridinium salts to piperidines or tetrahydropyridines, demonstrating the potential for controlled reduction of the pyridine ring system. liv.ac.uk While specific protocols for the selective reduction of the halogen atoms in this compound are not explicitly detailed in the searched literature, the principles of catalytic hydrogenation and the known reactivity differences between C-Br and C-Cl bonds suggest that such a transformation is synthetically feasible.

Computational and Theoretical Investigations of Polyhalogenated Pyridines

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. mdpi.com DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the electronic structure and properties of medium to large-sized molecules like substituted pyridines. nih.gov

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For polyhalogenated pyridines, methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used to obtain reliable geometries. researchgate.net

The optimization of a related compound, 2-chloropyridine (B119429), reveals how halogen substitution impacts the pyridine (B92270) ring's geometry. For instance, the introduction of a halogen at the C2 position can lead to a shortening of the adjacent N–C(2) bond. researchgate.net While specific data for 5-Bromo-2-(bromomethyl)-3-chloropyridine is not present in the searched literature, a similar DFT calculation would yield precise bond lengths, bond angles, and dihedral angles. These optimized coordinates are crucial for subsequent calculations of other molecular properties, including the electronic structure.

Table 1: Illustrative Calculated Geometric Parameters for Halogenated Pyridines (Note: This data is for 2-chloropyridine and 3-bromopyridine (B30812) and serves as an example of typical DFT outputs. researchgate.net Specific values for this compound would require a dedicated computational study.)

| Parameter | 2-Chloropyridine (Å or °) | 3-Bromopyridine (Å or °) |

| N1–C2 Bond Length | 1.340 | 1.341 |

| C2–C3 Bond Length | 1.385 | 1.388 |

| C3–C4 Bond Length | 1.391 | 1.389 |

| C4–C5 Bond Length | 1.391 | 1.388 |

| C5–C6 Bond Length | 1.391 | 1.393 |

| N1–C6 Bond Length | 1.338 | 1.336 |

| C2–Cl/C3–Br Bond Length | 1.737 | 1.902 |

| ∠C6–N1–C2 | 117.3 | 117.0 |

| ∠N1–C2–C3 | 123.5 | 123.0 |

| ∠C2–C3–C4 | 118.5 | 118.8 |

Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

For polyhalogenated pyridines, the positions and types of halogen substituents significantly influence the energies and distributions of these frontier orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap. This information helps predict how the molecule will interact with other reagents. For instance, in a nucleophilic substitution reaction, the interaction between the nucleophile's HOMO and the pyridine's LUMO is often the key orbital interaction that drives the reaction. nih.gov

Table 2: Illustrative FMO Properties for a Related Pyridine Derivative (Note: Data is for 5-amino-2-bromoisonicotinate, a related brominated pyridine derivative, to illustrate typical FMO analysis results. tcichemicals.com Specific values for this compound would differ.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2700 |

| LUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Computational methods can simulate various types of spectra, including infrared (IR) and Raman, which arise from the vibrations of a molecule. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies often require scaling by a factor (e.g., ~0.96) to correct for anharmonicity and other approximations inherent in the theoretical model, leading to excellent agreement with experimental spectra. nih.govresearchgate.net

This analysis allows for the confident assignment of specific vibrational modes (e.g., C-H stretching, C-Br stretching, ring deformation) to the peaks observed in experimental IR and Raman spectra. For a molecule like this compound, this would be particularly useful for identifying characteristic frequencies associated with the C-Br, C-Cl, and C-N bonds, as well as the pyridine ring itself.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for 2-Chloropyridine (Note: This table provides an example of the correlation between calculated and experimental data for a related molecule. researchgate.net A similar analysis would be applicable to this compound.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Ring Stretch | 1579 | 1576 |

| Ring Stretch | 1459 | 1461 |

| CH in-plane bend | 1146 | 1148 |

| C-Cl Stretch | 695 | 700 |

| Ring Bend | 410 | 412 |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is instrumental in exploring dynamic processes, such as chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the energy barriers that control reaction rates.

A key goal in mechanistic studies is the identification of the transition state (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Computational methods, such as DFT, can be used to locate the geometry of a transition state and calculate its energy. nih.gov

For reactions involving polyhalogenated pyridines, such as nucleophilic substitution, computational analysis can compare different possible pathways. For example, in the reaction of an activated pyridine with a nucleophile, DFT calculations can determine the activation barriers for attack at different positions (e.g., C2 vs. C4), revealing the kinetically favored pathway. acs.org These studies show that even for very fast reactions with early transition states, the C-P bond lengths in the TS can be significantly elongated (e.g., 2.73–2.79 Å). acs.org

Many reactions involving substituted pyridines can yield multiple products (regioisomers). Computational modeling is highly effective at predicting and explaining this regioselectivity. acs.org By calculating the activation energies for the formation of each possible product, the major product can be identified as the one formed via the lowest energy pathway. acs.org

For example, in nucleophilic aromatic substitutions on the pyridine ring, reactivity is often preferred at the C4 position. acs.org However, computational models can reveal how factors like the choice of reagent or solvent can alter this selectivity. Analysis of the transition state structures can uncover subtle electronic or steric interactions that favor one outcome over another. For instance, electrostatic attractions between the pyridine nitrogen and cations in the reagent cluster can play a decisive role in directing the reaction to the C2 position. acs.org This predictive power allows for the rational design of reactions to achieve a desired chemical transformation.

Integration of Solvent Effects in Theoretical Reaction Studies

The reactivity of this compound, particularly in nucleophilic substitution reactions at the highly reactive bromomethyl group, is significantly influenced by the solvent. Theoretical reaction studies for similar halogenated pyridines and related heterocycles consistently incorporate solvent effects to provide accurate energetic profiles of reaction pathways.

Computational models, such as Density Functional Theory (DFT) calculations combined with a solvation model like the SMD (Solvation Model based on Density) or the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. For reactions involving this compound, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate nucleophilic substitution at the benzylic-like position.

Theoretical models would predict that these polar solvents stabilize charged intermediates and transition states, thereby lowering the activation energy barrier for substitution reactions. The choice of solvent can dictate the reaction mechanism and rate, a factor that must be computationally integrated for reliable predictions. For instance, studies on the halogenation of pyridines have successfully used DFT with the SMD solvation model to elucidate reaction mechanisms.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of polyhalogenated pyridines is governed by a complex interplay of non-covalent interactions. These forces dictate the crystal lattice energy, melting point, solubility, and polymorphism of the compound.

Characterization of Hydrogen Bonding and π-Stacking Interactions

In the solid state, this compound is expected to exhibit a variety of intermolecular interactions. Although a crystal structure for this specific compound is not publicly available, analysis of related halogenated pyridines and other aromatic compounds provides a strong basis for characterizing its potential interactions.

π-Stacking Interactions: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, promotes π-π stacking interactions. researchgate.net These interactions typically occur in an offset or parallel-displaced fashion to minimize electrostatic repulsion, with interplanar distances in the range of 3.3 to 3.8 Å. The presence of multiple halogen atoms influences the electronic distribution of the π-system, modulating the strength and geometry of these stacking interactions. Studies on other halogenated aromatics show that such π-stacking is a dominant feature in their crystal packing. researchgate.netresearchgate.net

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with the nitrogen atom of an adjacent molecule (X···N). This type of directional interaction is a powerful tool in crystal engineering and would likely play a role in the molecular assembly of this compound.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | C-H (ring, CH₂Br) | N (pyridine), Br, Cl | 2.2 - 3.0 (H···A) |

| π-Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |

| Halogen Bonding | Br, Cl | N (pyridine) | < Sum of van der Waals radii |

This table presents expected intermolecular interactions for this compound based on data from analogous compounds.

Impact of Intermolecular Forces on Molecular Assembly in Solid State

The combination of hydrogen bonds, halogen bonds, and π-stacking interactions dictates the three-dimensional supramolecular architecture of this compound in the solid state. The directionality of hydrogen and halogen bonds, coupled with the less directional π-stacking, can lead to the formation of various motifs, such as chains, layers, or more complex 3D networks. researchgate.net

The competition and cooperation between these forces are critical. For example, strong hydrogen or halogen bonds might dominate the packing, forcing π-stacking interactions into a specific geometry. Conversely, the need to optimize π-stacking can influence the conformation of the molecule and the geometry of other intermolecular contacts. The specific arrangement of the halogen substituents is a key determinant, as it modifies the molecular electrostatic potential surface and, consequently, the preferred sites for intermolecular contacts. This intricate balance is a known cause of polymorphism in halogenated organic compounds, where different crystalline forms can arise from subtle shifts in the energetic landscape of these non-covalent interactions.

Development of Structure-Reactivity Relationships and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) and other predictive models are invaluable for forecasting the chemical and biological behavior of compounds like this compound, guiding synthetic efforts and screening for potential applications.

QSAR studies on halogenated pyridines and pyrimidines have successfully correlated molecular descriptors with biological activity or chemical reactivity. nih.govnih.gov For this compound, relevant descriptors would include:

Electronic Descriptors: Hammett constants, dipole moment, and atomic charges. These describe the electron distribution and susceptibility to electrophilic or nucleophilic attack. The electron-withdrawing nature of the chlorine and bromine atoms significantly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. wikipedia.org

Steric Descriptors: Molar refractivity and van der Waals volume. These parameters relate to the size and shape of the molecule, which are critical for understanding how it interacts with active sites or other molecules.

Topological Descriptors: Connectivity indices that describe the branching and structure of the molecule.

Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Machine learning algorithms are increasingly used to build sophisticated QSAR models from such descriptors. nih.govnih.gov For a series of related polyhalogenated pyridines, a model could be trained to predict reactivity in, for example, Suzuki cross-coupling reactions at the C-Br or C-Cl positions. Such a model would learn the subtle electronic and steric influences of the substituents on the reaction outcome, enabling the prediction of reactivity for new, unsynthesized derivatives. These models have shown high predictive power, with correlation coefficients (R²) often exceeding 0.9 for the training data. nih.gov

| Model Type | Key Descriptors | Predicted Property | Relevance to this compound |

| QSAR | Electronic, Steric, Topological | Biological Activity, Reaction Rate | Predicts potential bioactivity and chemical reactivity based on substituent effects. |

| Machine Learning | Molecular Fingerprints, Quantum Descriptors | Reaction Kinetics, Selectivity | Offers robust prediction of reaction outcomes for synthetic planning. nih.gov |

This table summarizes predictive modeling approaches applicable to this compound.

Advanced Synthetic Applications and Research Utility of 5 Bromo 2 Bromomethyl 3 Chloropyridine

Role as Versatile Chemical Intermediates in Complex Molecule Synthesis

The strategic placement of three distinct reactive centers on the pyridine (B92270) ring—the pyridine nitrogen, the C5-bromine, the C3-chlorine, and the C2-bromomethyl group—renders 5-Bromo-2-(bromomethyl)-3-chloropyridine an exceptionally useful intermediate. The bromomethyl group, in particular, serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, while the halogenated positions can be targeted through various cross-coupling reactions.

This compound is an exemplary starting material for the multi-step synthesis of a wide array of polysubstituted heterocyclic scaffolds. The highly reactive bromomethyl group functions as a key synthetic handle, enabling the introduction of the substituted pyridine motif onto other molecules through the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

For instance, the bromomethyl moiety can be readily converted into other functional groups, dramatically expanding its synthetic potential. Nucleophilic substitution with sodium azide (B81097) followed by reduction would yield (5-bromo-3-chloropyridin-2-yl)methanamine (B6145321) uni.lu, introducing a primary amine. Alternatively, reaction with acetate (B1210297) followed by hydrolysis can furnish the corresponding alcohol, (5-bromo-3-chloropyridin-2-yl)methanol. These transformations create new derivatives that can participate in subsequent synthetic steps, such as amide bond formation or further alkylations, thereby facilitating the assembly of complex, drug-like molecules. The differential reactivity of the C-Br versus C-Cl bonds on the pyridine ring also allows for selective cross-coupling reactions, further contributing to its utility in building diverse molecular libraries.

| Reagent(s) | Resulting Functional Group at C2-position | Reaction Type |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | -CH₂NR₂ (Aminomethyl) | Nucleophilic Substitution |

| Alcohol/Phenol (ROH) + Base | -CH₂OR (Alkoxymethyl/Aryloxymethyl) | Williamson Ether Synthesis |

| Thiol (RSH) + Base | -CH₂SR (Thioether) | Nucleophilic Substitution |

| Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) | Nucleophilic Substitution |

| Triphenylphosphine (B44618) (PPh₃) | -CH₂P⁺Ph₃Br⁻ (Phosphonium Salt) | Wittig Reagent Precursor Formation |

The (5-bromo-3-chloropyridin-2-yl) substructure is a key component in a variety of biologically active compounds, particularly in the agrochemical sector. The title compound serves as a critical precursor for introducing this essential pharmacophore.

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug and agrochemical discovery. This compound is an ideal scaffold for such studies due to the high reactivity of its bromomethyl group. This site allows for the rapid and efficient generation of a large library of analogues by reacting the parent molecule with various nucleophiles. Each reaction introduces a different side chain, allowing researchers to systematically probe how modifications to this part of the molecule affect its biological activity. For example, a series of amines, thiols, and alcohols can be used to explore the impact of different functional groups, sizes, and electronic properties on the target interaction. This systematic approach is crucial for identifying the optimal substituent for maximizing potency and selectivity while minimizing off-target effects.

| Nucleophile | Resulting Side Chain (R-group attached to -CH₂-) | Purpose of Modification |

|---|---|---|

| Morpholine | -N(CH₂CH₂)₂O | Introduce polar, heterocyclic group to improve solubility |

| 4-Fluorophenol | -OC₆H₄F | Probe electronic effects and potential halogen bonding |

| Ethanethiol | -SCH₂CH₃ | Introduce flexible, lipophilic thioether linker |

| Piperidine | -N(CH₂)₅ | Introduce basic nitrogen and rigid aliphatic ring |

In the realm of target-oriented synthesis, retrosynthetic analysis is a key strategy for planning the synthesis of complex molecules. This compound and its derivatives often emerge as logical starting materials when complex heterocyclic targets are deconstructed. For instance, the synthesis of certain complex pyrazole-based agrochemicals, such as 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide, involves the coupling of a substituted pyrazole (B372694) with a chloropyridine derivative. A key bond disconnection in the retrosynthesis of such a molecule is the one between the pyrazole nitrogen and the pyridine ring. This disconnection leads back to a (3-chloropyridin-2-yl) precursor, which can be synthesized from a readily available starting material like this compound. This highlights the compound's role as a foundational building block for constructing highly functionalized and biologically active molecules. bldpharm.comrunvmat.com

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late step in the synthesis to fine-tune their properties. unimi.itcancer.gov While LSF often refers to the modification of C-H bonds on an existing scaffold nih.govacs.org, reagents like this compound are ideally suited for a related approach: the derivatization of existing functional groups on a complex molecule. The high electrophilicity of the bromomethyl group allows it to react selectively with nucleophilic sites (such as phenols, amines, or thiols) present in a complex bioactive molecule. This enables the attachment of the (5-bromo-3-chloropyridin-2-yl)methyl moiety, which can introduce new properties, such as altered metabolic stability, improved binding affinity through new interactions, or provide a handle for further diversification via the remaining halogen atoms on the pyridine ring.

The pyridine nitrogen atom makes pyridine derivatives excellent ligands for a wide range of metal ions. This compound is a valuable precursor for creating sophisticated multidentate ligands used in coordination chemistry and catalysis. scirp.org The bromomethyl group can be elaborated into a variety of other donor groups, creating chelating ligands that can bind to a metal center through both the pyridine nitrogen and the newly installed group.

For example, substitution of the bromide with an amine or a phosphine (B1218219) generates bidentate N,N or N,P ligands, respectively. Further functionalization can lead to tridentate or higher-order ligands. These ligands can then be used to form stable complexes with transition metals like cobalt, nickel, copper, and palladium. nih.gov The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents where the metal center plays a key role in the biological activity. The bromo and chloro substituents on the pyridine ring can also be used to tune the electronic properties of the ligand, thereby influencing the reactivity and stability of the final metal complex.

Contributions to Functional Materials Science (e.g., Organic Semiconductors)

The field of functional materials, particularly organic semiconductors, relies on the precise construction of π-conjugated molecular systems to achieve desired electronic and photophysical properties. cas.org Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their advantages over inorganic counterparts, such as low cost, flexibility, and tunable properties. cas.orgarborpharmchem.com Pyridine-containing compounds are of significant interest in this area, as the electron-deficient nature of the pyridine ring can be used to modulate charge transport characteristics. nih.gov

While direct applications of this compound in published organic semiconductor research are not widespread, its structure represents a prototypical platform for creating advanced materials. The design of high-performance organic semiconductors often involves the synthesis of donor-acceptor (D-A) molecules, where electron-rich and electron-deficient units are strategically combined. The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has been successfully used as an acceptor unit in materials exhibiting thermally activated delayed fluorescence (TADF), a critical mechanism for highly efficient OLEDs. nih.gov

The potential of this compound lies in its role as a versatile precursor for such systems. Its three distinct reactive sites—the C2-bromomethyl group, the C5-bromo, and the C3-chloro substituents—allow for the sequential and controlled introduction of various functional groups, including the π-conjugated moieties essential for semiconductor behavior. For instance, the halogen atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach aryl or heteroaryl units, while the bromomethyl group can be used to link to other molecular components or polymer backbones. This multi-functional handle enables the construction of complex, three-dimensional structures that can inhibit aggregation and enhance the performance of organic electronic devices. mdpi.com

Table 1: Potential Applications of Pyridine Derivatives in Organic Electronics

| Device Type | Role of Pyridine Moiety | Desired Properties |

|---|---|---|

| OLEDs | Electron-transporting layer (ETL), Emitter host, TADF emitter | High electron mobility, suitable LUMO level, high photoluminescence quantum yield. nih.gov |

| OPVs | Non-fullerene acceptor (NFA) | Broad absorption spectrum, appropriate HOMO/LUMO levels for charge separation. |

| OFETs | n-type semiconductor | High charge carrier mobility, environmental stability. mdpi.com |

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. This allows for the development of modular synthetic strategies to build a wide array of complex derivatives.

Modular synthesis involves the stepwise functionalization of a core scaffold, and this compound is exceptionally well-suited for this approach. The three reactive sites can be addressed sequentially, enabling the assembly of complex target molecules with high precision.

Bromomethyl Group (C2): The C2-bromomethyl group is the most reactive site towards nucleophilic substitution (SN2 reaction). It readily reacts with a wide range of nucleophiles such as alcohols, phenols, amines, and thiols to form ethers, esters, secondary/tertiary amines, and thioethers, respectively. This reaction typically proceeds under mild conditions, leaving the less reactive halo-substituents on the pyridine ring untouched.

Bromo Group (C5): The carbon-bromine bond at the C5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. It is significantly more reactive than the C3-chloro bond in common catalytic systems (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings). This allows for the selective introduction of aryl, vinyl, or alkynyl groups at this position. mdpi.com

Chloro Group (C3): The carbon-chlorine bond at the C3-position is the most robust of the three sites. Its functionalization typically requires harsher reaction conditions or specialized catalytic systems compared to the C-Br bond. This lower reactivity is advantageous, as it allows the C3-position to be reserved for a final synthetic transformation after the other two sites have been functionalized.

This hierarchy of reactivity forms the basis for a powerful modular synthetic platform, as outlined in the table below.

Table 2: Reactive Sites of this compound and Corresponding Reactions

| Reactive Site | Position | Type of Reaction | Typical Reagents/Conditions |

|---|---|---|---|

| Bromomethyl | C2-CH₂Br | SN2 Nucleophilic Substitution | R-OH, R-NH₂, R-SH with a mild base (e.g., K₂CO₃) at room temp. |

| Bromo | C5-Br | Pd-catalyzed Cross-Coupling | Arylboronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig) with Pd catalyst (e.g., Pd(PPh₃)₄). mdpi.com |

| Chloro | C3-Cl | Pd-catalyzed Cross-Coupling | Similar to C5-Br but often requires stronger conditions, different ligands, or Ni catalysts. |

Achieving high selectivity is paramount when working with polyfunctionalized molecules. The distinct electronic and steric environments of the substituents in this compound allow for a high degree of control. The general order of reactivity is: C2-bromomethyl > C5-bromo > C3-chloro.